molecular formula C6H4ClHgNaO3S B043520 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt CAS No. 14110-97-5

4-(Chloromercuri)benzenesulfonic Acid Sodium Salt

Cat. No. B043520
CAS RN: 14110-97-5
M. Wt: 415.19 g/mol
InChI Key: BPDSRKSETVILKT-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of related benzenesulfonate salts involves various chemical routes, often starting from benzenesulfonic acid or its derivatives. For example, the synthesis of 2,3,4-tris(11‘-methacryloylundecyl-1‘-oxy)benzenesulfonic acid and its sodium salt has been described, showcasing methods applicable to similar compounds (Zhu et al., 2006). Another study presents the synthesis of novel derivatives of scavenger receptor inhibitor, highlighting synthetic approaches that could be adapted for 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt (Yoshiizumi et al., 2004).

Molecular Structure Analysis

X-ray scattering analysis and molecular modeling have been used to investigate the molecular arrangement in the mesophase of related compounds, providing insights into the structure that could be applicable to 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt (Zhu et al., 2006). The crystal structure of related compounds has also been determined, offering a foundation for understanding the molecular structure of 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt (Rot et al., 2000).

Chemical Reactions and Properties

Research on related benzenesulfonate salts reveals their involvement in various chemical reactions, such as the binding and inhibition of specific biological processes, which may provide parallels to the chemical reactivity of 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt (Benga et al., 1986).

Physical Properties Analysis

The physical properties of benzenesulfonate salts, such as thermal behavior and mesophase formation, have been extensively studied. These studies offer a window into understanding the physical properties of 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt (Zhu et al., 2006).

Chemical Properties Analysis

The chemical properties of related compounds, including their reactivity and interactions with biological molecules, have been the subject of research. Such studies could inform the chemical properties analysis of 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt (Benga et al., 1986).

Scientific Research Applications

  • Thermal Energy Storage : Benzenesulfonic acid sodium salt, when added to a gas hydrate cool storage system along with calcium hypochlorite, significantly reduces subcooling and accelerates formation, enhancing the system's thermal energy storage efficiency (Bi et al., 2006).

  • Scavenger Receptor Inhibition : 2,4-Bis(octadecanoylamino)benzenesulfonic acid sodium salt is a novel scavenger receptor inhibitor, displaying potent inhibitory activity against acetyl-LDL binding to macrophages (Yoshiizumi et al., 2004).

  • Protein Isolation and Characterization : Sodium 4-(3,3-dimethyl-1-oxotridecyl)benzenesulfonate, a photodegradable detergent, effectively isolates and characterizes proteins without causing damage, proving beneficial in biochemistry and molecular biology (Epstein et al., 1982).

  • Optical Resolution : DL-cysteine salts of substituted benzenesulfonic acids are used in preferential crystallization to resolve racemic compounds, providing optically pure D- and L-Cys's, which is crucial in chiral chemistry (Shiraiwa et al., 1987).

  • Nonlinear Optics : New colorless 4-amino-1-methylpyridinium benzenesulfonate salts have shown potential for second-order nonlinear optics due to their large diagonal d components, indicating applications in photonics and telecommunication (Anwar et al., 2000).

  • Ion-Selective Membranes : Methacrylated Self-Organizing 2,3,4-Tris(alkoxy)benzenesulfonate introduces a new concept toward ion-selective membranes, potentially revolutionizing the way ions are selectively transported in various industrial and scientific applications (Zhu et al., 2006).

  • Water Transport in Erythrocytes : p-(Chloromercuri)benzenesulfonate binding by membrane proteins plays a role in inhibiting water transport in human erythrocytes, indicating its importance in understanding cellular hydration and transport mechanisms (Benga et al., 1986).

Future Directions

4-(Chloromercuri)benzenesulfonic Acid Sodium Salt is used as a building block for research chemicals, reagents, and specialty chemicals3. It has been used in research related to the NhaA-Na/H Antiporter of Escherichia Coli7. Its future directions could involve further exploration of its uses in various research and industrial applications.


Please note that this information is based on the available resources and there might be additional information in other scientific literature.


properties

IUPAC Name

sodium;chloro-(4-sulfonatophenyl)mercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5O3S.ClH.Hg.Na/c7-10(8,9)6-4-2-1-3-5-6;;;/h2-5H,(H,7,8,9);1H;;/q;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDSRKSETVILKT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)[O-])[Hg]Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClHgNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name p-Chloromercuribenzenesulfonic acid sodium salt
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Product Name

Mercury, chloro(p-sulfophenyl)-, sodium salt

CAS RN

14110-97-5
Record name Mercurate(1-), chloro(4-sulfophenyl)-, sodium
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Record name 4-(Chloromercuri)benzenesulfonic acid monosodium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Nicosia, S Miyairi, A Beavers, GW Farr… - Scientific Reports, 2019 - nature.com
Aquaporins (AQPs) are water channels that mediate a variety of biological processes. However, their role in the immune system is poorly understood. We recently reported that AQP4 is …
Number of citations: 23 www.nature.com
A Zhou, A Wozniak, K Meyer-Lipp, M Nietschke… - Journal of molecular …, 2004 - Elsevier
Charge translocation associated with the activity of the Na + /proline cotransporter PutP of Escherichia coli was analyzed for the first time. Using a rapid solution exchange technique …
Number of citations: 35 www.sciencedirect.com
Z Gregus, Á Gyurasics, I Csanaky, Z Pintér - Toxicology and applied …, 2001 - Elsevier
Interaction of methylmercury (MM), an environmental and industrial toxicant, with selenium is well known but incompletely understood. Therefore, the effects of MM (10 μmol/kg iv) on the …
Number of citations: 19 www.sciencedirect.com
PK Kienker, Z Wu, A Finkelstein - Journal of general physiology, 2015 - rupress.org
Low pH triggers the translocation domain of diphtheria toxin (T-domain), which contains 10 α helices, to insert into a planar lipid bilayer membrane, form a transmembrane channel, and …
Number of citations: 9 rupress.org
M Heinze, I Monden, K Keller - Biochemistry, 2004 - ACS Publications
Transmembrane segment 1 of the cysteine-less GLUT1 glucose transporter was subjected to cysteine-scanning mutagenesis. The majority of single-cysteine mutants were functional …
Number of citations: 26 pubs.acs.org
B Németi, Z Gregus - Chemical Research in Toxicology, 2013 - ACS Publications
Dimethylarsinic acid (DMAs V ), the major urinary metabolite of inorganic arsenic, is weakly cytotoxic, whereas its reduced form, dimethylarsinous acid (DMAs III ), is highly toxic. …
Number of citations: 26 pubs.acs.org
ACTM Filipe - 2018 - repositorio-aberto.up.pt
The peripheral nervous system (PNS) is composed of sensory and motor nerves that, respectively, detect internal or external signals such as pain and heat, and stimulate effectors like …
Number of citations: 3 repositorio-aberto.up.pt
P Zhao, RR Geyer, AI Salameh, AB Wass, S Taki… - BioRxiv, 2020 - biorxiv.org
Many have believed that oxygen (O 2 ) crosses red blood cell (RBC) membranes by dissolving in lipids that offer no resistance to diffusion. However, using stopped-flow (SF) analyses …
Number of citations: 6 www.biorxiv.org

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